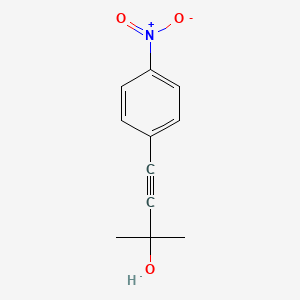

2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

33432-53-0 |

|---|---|

分子式 |

C11H11NO3 |

分子量 |

205.21 g/mol |

IUPAC名 |

2-methyl-4-(4-nitrophenyl)but-3-yn-2-ol |

InChI |

InChI=1S/C11H11NO3/c1-11(2,13)8-7-9-3-5-10(6-4-9)12(14)15/h3-6,13H,1-2H3 |

InChIキー |

NLMHPYBHXGYQJD-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C#CC1=CC=C(C=C1)[N+](=O)[O-])O |

製品の起源 |

United States |

Synthetic Methodologies for 2 Methyl 4 4 Nitrophenyl but 3 Yn 2 Ol

Precursor Synthesis Strategies for Constructing the Propargylic Alcohol Moiety

The assembly of 2-methyl-4-(4-nitrophenyl)but-3-yn-2-ol necessitates the preparation of two primary building blocks: the propargylic alcohol fragment, 2-methylbut-3-yn-2-ol, and a suitable nitroaromatic coupling partner, such as 1-iodo-4-nitrobenzene (B147127).

Synthesis of 2-Methylbut-3-yn-2-ol

2-Methylbut-3-yn-2-ol serves as the foundational propargylic alcohol component. Its synthesis is most prominently achieved through the condensation of acetylene (B1199291) with acetone (B3395972), a reaction with several established protocols.

The Favorskii reaction, a cornerstone of alkyne chemistry, provides a direct route to 2-methylbut-3-yn-2-ol. wikipedia.org This reaction involves the nucleophilic addition of an acetylide ion to a carbonyl group. wikipedia.org In this specific application, acetylene reacts with acetone in the presence of a strong base.

The reaction mechanism initiates with the deprotonation of acetylene by a strong base, such as potassium hydroxide (B78521) (KOH), to form a metal acetylide in situ. wikipedia.org This acetylide then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of acetone to yield the corresponding propargyl alcohol. wikipedia.org

Industrial-scale synthesis often employs liquid ammonia (B1221849) as a solvent, with liquid potassium hydroxide as the catalyst. google.com This homogeneous reaction system offers advantages such as simplified equipment, reduced catalyst consumption, and high product yields. google.com The reaction is typically carried out under pressure, with controlled temperatures ranging from 30-55°C. google.com

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

| Acetylene | Acetone | Potassium Hydroxide | Liquid Ammonia | 2-Methylbut-3-yn-2-ol |

It is important to note that while the Favorskii reaction is effective, competing side reactions like aldol (B89426) condensation of acetone can occur, particularly with an excess of hydroxide base. wikipedia.orgrsc.org Careful control of reaction conditions is therefore crucial for maximizing the yield of the desired propargylic alcohol.

While the Favorskii reaction is a primary method, other strategies exist for the synthesis of terminal propargylic alcohols. One such approach involves the use of rongalite (sodium hydroxymethanesulfinate) as a C1 unit source for reaction with terminal alkynes. rsc.org This method avoids the need for low-temperature conditions and organolithium reagents often associated with other synthetic routes. rsc.org

Additionally, the synthesis of propargylic alcohols can be achieved through the addition of terminal alkynes to aldehydes or ketones mediated by various catalysts. organic-chemistry.org For instance, zinc triflate (Zn(OTf)₂) in the presence of a chiral ligand like (+)-N-methylephedrine can facilitate the enantioselective addition of terminal acetylenes to aldehydes. organic-chemistry.org Although these methods are generally applied to produce a broader range of propargylic alcohols, the underlying principles of C-C bond formation between an alkyne and a carbonyl compound are relevant.

Furthermore, a historical method for preparing 2-methyl-3-buten-2-ol, a derivative of the target precursor, involves the selective hydrogenation of 2-methyl-3-butyn-2-ol (B105114) using a Lindlar catalyst. prepchem.comgoogle.com This highlights the versatility of 2-methylbut-3-yn-2-ol as a starting material for further chemical transformations.

Synthesis of Nitroaromatic Halides for Coupling (e.g., 1-iodo-4-nitrobenzene)

The second crucial precursor is a nitroaromatic halide, with 1-iodo-4-nitrobenzene being a commonly employed substrate for cross-coupling reactions. chegg.com The synthesis of 1-iodo-4-nitrobenzene is typically accomplished through a Sandmeyer-type reaction, starting from 4-nitroaniline. prepchem.comchemicalbook.comechemi.com

The process begins with the diazotization of 4-nitroaniline. chemicalbook.com This involves treating the amine with a mixture of concentrated sulfuric acid and sodium nitrite (B80452) at low temperatures (0-5°C) to form a diazonium salt. chemicalbook.comchegg.com This intermediate is highly reactive and is generally used immediately in the subsequent step.

The diazonium salt solution is then added to a solution of potassium iodide (KI). prepchem.comchemicalbook.com This results in the displacement of the diazonium group by iodine, with the evolution of nitrogen gas, to yield 1-iodo-4-nitrobenzene. prepchem.com Maintaining a low temperature throughout the reaction is critical to minimize the formation of by-products. echemi.com The crude product can be purified by recrystallization from a suitable solvent like ethanol. chemicalbook.com

| Starting Material | Reagents | Intermediate | Product |

| 4-Nitroaniline | 1. H₂SO₄, NaNO₂ (0-5°C) 2. KI | 4-Nitrobenzenediazonium salt | 1-Iodo-4-nitrobenzene |

Direct Synthesis of this compound through Carbon-Carbon Bond Formation

With both the propargylic alcohol and the nitroaromatic halide in hand, the final step involves the formation of a carbon-carbon bond between these two precursors. This is most effectively achieved through palladium-catalyzed cross-coupling reactions.

Cross-Coupling Reactions

The Sonogashira coupling reaction is a powerful and widely utilized method for the formation of a C(sp)-C(sp²) bond, making it ideal for the synthesis of this compound. beilstein-journals.orgnih.gov This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and often a copper(I) co-catalyst. beilstein-journals.org

In the synthesis of the target compound, 2-methylbut-3-yn-2-ol is coupled with a nitroaromatic halide, such as 1-iodo-4-nitrobenzene or 1-bromo-4-nitrobenzene (B128438). chegg.comrsc.orgresearchgate.net The reaction is generally carried out in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and a phosphine (B1218219) ligand, like triphenylphosphine (B44618) (PPh₃) or tri(p-tolyl)phosphine (P(p-tol)₃). researchgate.netnih.gov A base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is also required. nih.gov

Recent advancements have led to the development of copper-free Sonogashira coupling protocols, which can simplify product purification. researchgate.netnih.gov These systems have proven effective for the coupling of 2-methylbut-3-yn-2-ol with a range of aryl bromides, including those with electron-withdrawing groups like the nitro group. researchgate.netnih.gov

A study reported the synthesis of this compound in a 72% yield as a yellow solid. rsc.org The reaction involved the coupling of 2-methylbut-3-yn-2-ol with a suitable 4-nitro-substituted aryl halide. rsc.org

| Alkyne | Aryl Halide | Catalyst System | Product |

| 2-Methylbut-3-yn-2-ol | 1-Iodo-4-nitrobenzene | Pd(OAc)₂, P(p-tol)₃, DBU | This compound |

| 2-Methylbut-3-yn-2-ol | 1-Bromo-4-nitrobenzene | Pd(OAc)₂, P(p-tol)₃, DBU | This compound |

The mechanism of the Sonogashira coupling involves a catalytic cycle that includes the oxidative addition of the aryl halide to the palladium(0) complex, followed by deprotonation of the alkyne by the base, transmetalation of the resulting acetylide to the palladium center, and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

It is also noteworthy that cross-coupling reactions can be performed with nitroarenes directly, where the nitro group itself acts as the leaving group. ccspublishing.org.cnmdpi.comnih.gov This emerging area of research offers a more direct route to the desired product, avoiding the need for pre-halogenated nitroaromatics.

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira cross-coupling reaction is a cornerstone in the synthesis of arylalkynes and is widely employed for preparing this compound. wikipedia.orglibretexts.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.orgorganic-chemistry.org

The standard approach for synthesizing this compound involves the direct coupling of 2-methylbut-3-yn-2-ol with a 4-nitrophenyl halide. rsc.orgnih.gov The reactivity of the halide follows the general trend for Sonogashira reactions: I > Br > Cl. nrochemistry.com Consequently, 1-iodo-4-nitrobenzene and 1-bromo-4-nitrobenzene are the most commonly used substrates.

The reaction is typically carried out using a palladium(0) catalyst, often generated in situ from a palladium(II) precursor like dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂), and a copper(I) salt, such as copper(I) iodide (CuI), which acts as a co-catalyst. wikipedia.orgresearchgate.net An amine base, such as triethylamine (B128534) or diisopropylamine, is essential both to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide intermediate. nrochemistry.comjk-sci.com The reaction can often be performed under mild conditions, including at room temperature. wikipedia.org

A typical experimental procedure involves dissolving the 4-nitrophenyl halide in a suitable solvent like tetrahydrofuran (B95107) (THF), followed by the sequential addition of the palladium catalyst, copper(I) iodide, the amine base, and finally 2-methylbut-3-yn-2-ol. nrochemistry.com The progress of the reaction is monitored, and upon completion, the product is isolated and purified, often by column chromatography. rsc.orgnrochemistry.com

The mechanism of the Sonogashira coupling for the synthesis of this compound involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.orglibretexts.org

The Palladium Cycle:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the 4-nitrophenyl halide (Ar-X) to form a Pd(II) intermediate, cis-[Pd(Ar)(X)L₂]. libretexts.orgnrochemistry.com

Transmetalation: The copper(I) acetylide, formed in the copper cycle, transfers the acetylenic group to the Pd(II) complex. This step results in the formation of a new Pd(II)-alkynyl complex, cis-[Pd(Ar)(C≡CR)L₂], and regenerates the copper(I) salt. nrochemistry.com

Reductive Elimination: The cis-[Pd(Ar)(C≡CR)L₂] complex undergoes reductive elimination to yield the final product, this compound, and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org

The Copper Cycle:

π-Alkyne Complex Formation: The copper(I) salt reacts with 2-methylbut-3-yn-2-ol in the presence of the amine base to form a π-alkyne complex. wikipedia.org

Deprotonation and Copper Acetylide Formation: The base deprotonates the terminal alkyne, leading to the formation of a copper(I) acetylide intermediate. This species is the key nucleophile that participates in the transmetalation step of the palladium cycle. wikipedia.orgnrochemistry.com

The choice of ligands and solvents significantly influences the efficiency and selectivity of the Sonogashira coupling for the synthesis of this compound.

Ligands:

Phosphine Ligands: Triphenylphosphine (PPh₃) is a commonly used ligand, often as part of the Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ catalyst complex. libretexts.org Bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination, leading to improved catalytic activity. libretexts.org For instance, tri-p-tolylphosphine (B94635) (P(p-tol)₃) has been found to be effective. nih.gov

N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have emerged as powerful alternatives to phosphines, offering greater stability and activity to the palladium catalyst. wikipedia.org

Solvents: The solvent must be capable of dissolving the various components of the reaction mixture, including the aryl halide, the alkyne, the palladium complex, and the base. lucp.net

Amine Solvents: Often, the amine base itself, such as triethylamine or piperidine, can serve as the solvent. nih.govresearchgate.net

Aprotic Solvents: Solvents like tetrahydrofuran (THF), dimethylformamide (DMF), and toluene (B28343) are frequently used. nih.govnrochemistry.comlucp.net The polarity of the solvent can impact the reaction rate, with polar solvents sometimes leading to faster reactions. lucp.net However, in some cases, nonpolar solvents like toluene have provided better yields, possibly by preventing the displacement of essential ligands from the palladium complex. lucp.net

Aqueous Media: The development of water-soluble ligands and catalyst systems has enabled the Sonogashira reaction to be performed in aqueous media, offering a more environmentally friendly approach. wikipedia.org

The optimization of ligand and solvent systems is crucial for achieving high yields and minimizing side reactions, such as the homocoupling of the alkyne (Glaser coupling). wikipedia.orgresearchgate.net

While the traditional Sonogashira reaction relies on a copper co-catalyst, concerns over the formation of alkyne homocoupling byproducts and the toxicity of copper have driven the development of copper-free variants. wikipedia.orgnih.govrsc.org These methods have proven effective for the synthesis of this compound and related compounds. nih.gov

In copper-free Sonogashira reactions, the mechanism proceeds without the copper cycle. The reaction still involves the oxidative addition of the aryl halide to the Pd(0) catalyst. libretexts.org However, the subsequent step involves the formation of a palladium acetylide complex directly from the terminal alkyne and the palladium intermediate, often facilitated by a strong base. libretexts.org

Several effective copper-free systems have been developed:

A catalytic system of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos or XPhos, in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like THF, has been successfully used for the coupling of 2-methylbut-3-yn-2-ol with aryl bromides. nih.gov

Palladium(II) β-oxoiminatophosphane complexes have been shown to be highly efficient catalysts for copper-free Sonogashira couplings under mild, and even solvent-free, conditions. organic-chemistry.org

The use of palladium nanoparticles supported on materials like functionalized magnetite has also been explored for aerobic, copper- and phosphine-free Sonogashira reactions. nih.gov

These copper-free methods offer a significant advantage in terms of simplifying the reaction setup and purification, as well as being more environmentally benign. rsc.orgresearchgate.net

Denitrative Sonogashira-Type Cross-Coupling

A more recent and innovative approach to the synthesis of arylalkynes, including potentially this compound, is the denitrative Sonogashira-type cross-coupling. This method circumvents the need for pre-functionalized aryl halides and instead utilizes nitroarenes as the coupling partners. rsc.orgrsc.org

This methodology involves the direct reaction of a nitroarene, such as nitrobenzene (B124822), with a terminal alkyne in the presence of a palladium catalyst. rsc.orgrsc.org This represents a more atom-economical and potentially more direct route to the desired product.

Research has shown that a palladium-catalyzed cross-coupling reaction between nitroarenes and terminal alkynes can effectively form the C(sp²)–C(sp) bond. rsc.orgrsc.orgresearchgate.net The reaction is typically performed at elevated temperatures in a suitable solvent like toluene, using a palladium catalyst such as Pd(OAc)₂ in combination with a specific ligand like XPhos and a base like K₃PO₄. rsc.org

A plausible mechanism for this denitrative alkynylation involves the palladium catalyst facilitating the cleavage of the C-NO₂ bond and subsequent coupling with the terminal alkyne. rsc.org It has been observed that electron-deficient nitrobenzenes tend to give better yields than electron-rich ones. researchgate.net

While the direct synthesis of this compound via this specific denitrative coupling has been described, the general methodology provides a promising alternative to the classical Sonogashira reaction. rsc.orgrsc.org

Substrate Scope and Limitations Pertaining to 4-Nitro Substituted Systems

The Sonogashira cross-coupling reaction is a powerful and widely used method for forming C(sp²)–C(sp) bonds, involving the reaction of a terminal alkyne with an aryl or vinyl halide. libretexts.orgwikipedia.org The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org

The substrate scope for Sonogashira couplings involving 4-nitro substituted systems is significantly influenced by the nature of the leaving group on the aromatic ring and the structure of the alkyne. The electron-withdrawing nature of the para-nitro group generally activates the aryl halide toward the oxidative addition step in the catalytic cycle, which is often rate-limiting. wikipedia.org The reactivity of the aryl halide follows the general trend: I > OTf > Br >> Cl. wikipedia.org Consequently, 4-iodonitrobenzene and 4-bromonitrobenzene are common and effective substrates for this transformation. nih.gov While aryl chlorides are typically less reactive, specialized catalyst systems have been developed to facilitate their coupling. ru.nl

The reaction tolerates a wide range of functional groups, a key advantage of the Sonogashira protocol. wikipedia.org However, limitations exist. A primary side reaction is the Glaser coupling, or the homocoupling of the terminal alkyne to form a diyne, which is promoted by the copper co-catalyst. This can be minimized by running the reaction under an inert atmosphere and carefully controlling the reaction conditions. Copper-free Sonogashira protocols have also been developed to circumvent this issue, though they may require different reaction conditions or more specialized ligands. libretexts.orgnih.gov Furthermore, highly reactive or sterically hindered substrates may result in lower yields. nih.gov

The table below summarizes the typical substrate scope for Sonogashira reactions relevant to the synthesis of 4-nitro substituted arylalkynes.

| Aryl Halide Substrate | Alkyne Partner | Catalyst System | Typical Yield | Reference |

| 4-Iodonitrobenzene | Phenylacetylene (B144264) | Pd(PPh₃)₂Cl₂ / CuI | High | nih.gov |

| 4-Bromonitrobenzene | Phenylacetylene | Pd(PPh₃)₄ / CuI | Good to High | wikipedia.orgresearchgate.net |

| 4-Chloronitrobenzene | Phenylacetylene | Pd-NHC Complex | Low to Moderate | ru.nlnih.gov |

| 4-Iodonitrobenzene | 2-Methylbut-3-yn-2-ol | Pd(PPh₃)₄ / CuI | Good | rsc.org |

| 4-Bromonitrobenzene | Various Terminal Alkynes | Pd/Cu@AC | Moderate to Excellent | researchgate.net |

This table is a generalized representation based on literature; specific yields are highly dependent on the precise reaction conditions.

Elucidation of Proposed Mechanistic Pathways for Denitration and C(sp²)–C(sp) Bond Formation

The formation of the C(sp²)–C(sp) bond in the synthesis of this compound via the Sonogashira reaction is well-understood to proceed through a dual catalytic cycle involving palladium and copper. libretexts.org

The generally accepted mechanism consists of two interconnected cycles:

The Copper Cycle : Concurrently, the terminal alkyne (2-methylbut-3-yn-2-ol) reacts with the copper(I) salt (e.g., CuI) in the presence of the amine base to form a copper(I) acetylide species. wikipedia.orgyoutube.com This step increases the nucleophilicity of the alkyne.

Transmetalation : The copper acetylide transfers the alkyne group to the Pd(II) complex, regenerating the copper(I) catalyst. wikipedia.org

Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the final product, this compound, and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.org

In copper-free variants, the alkyne is believed to coordinate directly to the palladium center after oxidative addition, followed by deprotonation by the base to form a palladium-acetylide complex, which then proceeds to reductive elimination. libretexts.orgwikipedia.org

While the primary pathway involves the coupling at the carbon-halogen bond, the term "denitration" implies a reaction where the nitro group itself is replaced. Denitrative cross-couplings are known for other systems, such as nitrostyrenes, and typically proceed through radical or organometallic addition-elimination pathways. mdpi.com However, in the context of the Sonogashira coupling of 1-halo-4-nitrobenzenes, denitration is not a commonly reported or mechanistically established pathway for C(sp²)–C(sp) bond formation. The C-X bond (where X is a halogen) is the established reactive site for the palladium-catalyzed oxidative addition, and the nitro group serves as a powerful activating group for this process.

Other Catalytic and Stoichiometric C-C Bond Forming Methodologies

Beyond the Sonogashira reaction, other fundamental organic reactions can be adapted to synthesize the target molecule.

The synthesis of tertiary alcohols is classically achieved through the addition of an organometallic reagent, such as a Grignard reagent, to a ketone. pearson.comkhanacademy.orglibretexts.org For the synthesis of this compound, the most logical Grignard approach involves the reaction of a (4-nitrophenyl)acetylide organometallic species with acetone.

The theoretical two-step sequence would be:

Deprotonation of 1-ethynyl-4-nitrobenzene (B13769) with a strong base or transmetalation with a Grignard reagent (e.g., ethylmagnesium bromide) to form the corresponding magnesium acetylide.

Nucleophilic addition of the resulting (4-nitrophenyl)acetylide to the carbonyl carbon of acetone, followed by an acidic workup to protonate the alkoxide and yield the tertiary alcohol. libretexts.org

However, this route faces significant challenges due to the presence of the nitro group. Grignard reagents are known to react with nitroarenes in several ways, including 1,2-addition to the nitro group or conjugate addition to the aromatic ring, which can lead to a mixture of undesired byproducts and significantly lower the yield of the intended reaction. researchgate.netrsc.org Furthermore, the hydroxyl group on the target molecule (or its precursor alkyne) is acidic and would react with the Grignard reagent, requiring either a protection strategy or the use of excess reagent, which complicates the procedure and reduces efficiency. quora.com

Nucleophilic Aromatic Substitution (SNAr) presents an alternative, palladium-free method for forming the required C-C bond. libretexts.org This reaction requires an electron-deficient aromatic ring, a nucleophile, and a suitable leaving group on the ring. d-nb.infonih.gov

In this context, the synthesis would involve:

Nucleophile : The acetylide of 2-methylbut-3-yn-2-ol, generated by deprotonating the terminal alkyne with a strong base (e.g., sodium hydride or an organolithium reagent).

Aromatic Substrate : A 1-halo-4-nitrobenzene, where the halide is the leaving group.

The reaction is strongly favored by the presence of the electron-withdrawing nitro group at the para position, which stabilizes the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.org Unlike palladium-catalyzed couplings, the reactivity order for the leaving group in SNAr is F > Cl > Br > I. Therefore, 1-fluoro-4-nitrobenzene (B44160) or 1-chloro-4-nitrobenzene (B41953) would be the most effective substrates. The reaction proceeds via a two-step addition-elimination mechanism: the acetylide adds to the carbon bearing the leaving group, forming the resonance-stabilized anionic intermediate, followed by the elimination of the halide ion to restore aromaticity and yield the final product. libretexts.orgnih.gov

Considerations for Synthetic Efficiency, Yield Optimization, and Scalability

The choice of synthetic route for producing this compound on a larger scale depends on a trade-off between reagent cost, reaction efficiency, operational simplicity, and product purity requirements.

| Synthetic Method | Advantages | Disadvantages | Yield Optimization & Scalability |

| Sonogashira Coupling | High functional group tolerance; generally high yields; mild reaction conditions. wikipedia.org | Requires expensive palladium catalyst; potential for toxic heavy metal contamination in the product; copper co-catalyst can cause alkyne homocoupling. rsc.org | Optimization involves using low catalyst loadings, selecting appropriate ligands, controlling temperature, and using copper-free conditions to prevent side reactions. Scalability is feasible but can be costly due to the catalyst. |

| Grignard-Type Addition | Uses inexpensive and readily available reagents (Grignard reagents, acetone). masterorganicchemistry.com | The nitro group is highly reactive towards Grignard reagents, leading to significant side products and low yields. researchgate.netrsc.org The acidic hydroxyl group requires protection or excess reagent. | Low temperatures may suppress side reactions. However, the inherent reactivity issues with the nitro group make this route inefficient and difficult to optimize for high yields, posing significant scalability challenges. |

| Nucleophilic Aromatic Substitution (SNAr) | Avoids expensive and toxic transition metal catalysts. | Often requires strong bases and potentially harsh reaction conditions (e.g., high temperatures) that may not be compatible with all functional groups. The acetylide nucleophile is strongly basic. | Optimization hinges on the choice of solvent, base, and leaving group (F or Cl are best). libretexts.org While scalable due to low-cost reagents, achieving high yields without side reactions can be challenging. |

Chemical Reactivity and Functional Group Transformations of 2 Methyl 4 4 Nitrophenyl but 3 Yn 2 Ol

Reactivity of the Tertiary Hydroxyl Functionality

The tertiary propargylic alcohol moiety is a cornerstone of the molecule's reactivity, participating in both derivatization and complex rearrangement reactions.

Propargylic Alcohol Rearrangements and Cyclization Reactions

Propargylic alcohols, particularly tertiary ones bearing an aryl substituent on the alkyne, are known to undergo a variety of skeletal rearrangements, most notably the Meyer-Schuster rearrangement. wikipedia.orgnih.gov This acid-catalyzed reaction transforms propargylic alcohols into α,β-unsaturated carbonyl compounds. For 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol, this would involve protonation of the hydroxyl group, elimination of water to form a resonance-stabilized allenyl carbocation, and subsequent attack by water followed by tautomerization to yield an enone.

Metal catalysts are also highly effective in promoting such rearrangements. While the prompt mentions Platinum(IV), a wide range of metal catalysts, including those based on gold, ruthenium, and copper, are known to facilitate these transformations, often under milder conditions than strong acids. researchgate.net

Furthermore, electrophilic activation of the alkyne can induce rearrangements. For example, reactions with halogen sources like N-iodosuccinimide (NIS) can lead to the formation of α-haloenones or β-haloenones, where the reaction pathway and product are influenced by the substitution pattern. nih.gov For aryl-substituted propargylic alcohols, the formation of β-haloenones is a distinct possibility. nih.gov A study on a Meyer-Schuster-type reaction of terminal propargylic alcohols with diselenides included a 4-nitrophenyl-substituted substrate, which rearranged to form the corresponding α-selenoenal, demonstrating the feasibility of such rearrangements on a closely related system. acs.org

Transformations of the Alkyne Moiety

The carbon-carbon triple bond in this compound is a site of high electron density, making it susceptible to a range of addition and cyclization reactions.

Selective and Non-Selective Hydrogenation Studies

Hydrogenation of the alkyne can lead to different products depending on the catalyst and reaction conditions used. This process can be either non-selective, affecting multiple functional groups, or selective, targeting only the alkyne.

Non-Selective Hydrogenation: The use of powerful hydrogenation catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with molecular hydrogen (H₂) would likely result in the complete and non-selective reduction of the molecule. cureffi.org This would involve the hydrogenation of the alkyne first to an alkene and then to an alkane, along with the simultaneous reduction of the nitro group to an amino group. The final product would be 4-(4-aminophenyl)-2-methylbutan-2-ol.

Selective Hydrogenation: Achieving selectivity is more synthetically useful and requires careful choice of reagents.

Alkyne to cis-Alkene: Catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂), typically results in the syn-addition of hydrogen across the triple bond to yield the corresponding (Z)-alkene, (Z)-2-Methyl-4-(4-nitrophenyl)but-3-en-2-ol. cureffi.org This method is generally effective for stopping the reduction at the alkene stage.

Alkyne to trans-Alkene: A dissolving metal reduction, using sodium in liquid ammonia (B1221849) (Na/NH₃), accomplishes the anti-addition of hydrogen, selectively producing the (E)-alkene, (E)-2-Methyl-4-(4-nitrophenyl)but-3-en-2-ol. cureffi.org

Selective Nitro Group Reduction: Selectively reducing the nitro group while preserving the alkyne is challenging but can sometimes be achieved using specific reagents like iron powder in acetic acid or sodium sulfide. Conversely, nickel-catalyzed reductive hydroamination reactions have been developed that utilize the nitroarene as a coupling partner with alkenes, implying methods exist for the selective transformation of the nitro group in the presence of other unsaturation. researchgate.net

The potential outcomes are summarized in the table below.

| Product | Reagents and Conditions | Selectivity |

| 4-(4-Aminophenyl)-2-methylbutan-2-ol | H₂ (high pressure), Pd/C or PtO₂ | Non-selective |

| (Z)-2-Methyl-4-(4-nitrophenyl)but-3-en-2-ol | H₂, Lindlar's Catalyst | Alkyne to cis-alkene |

| (E)-2-Methyl-4-(4-nitrophenyl)but-3-en-2-ol | Na, NH₃ (liquid) | Alkyne to trans-alkene |

Hydration Reactions and Hydrofunctionalizations of the Triple Bond

The addition of water across the carbon-carbon triple bond, known as hydration, is a fundamental transformation of alkynes. For internal alkynes like this compound, this reaction typically yields ketones. Gold-catalyzed hydration reactions are particularly efficient and common. mdpi.commdpi.com The reaction proceeds via the nucleophilic attack of water on the gold-activated alkyne. mdpi.com

For an unsymmetrical internal alkyne, the regioselectivity of water addition is a key consideration. The addition can, in principle, occur at either of the two alkyne carbons, leading to a mixture of two constitutional isomers of the resulting ketone. The electronic nature of the substituents often directs the regioselectivity; the nucleophile (water) will preferentially attack the alkyne carbon that is more electron-deficient. In this case, the strong electron-withdrawing effect of the 4-nitrophenyl group would likely favor the formation of 4-(4-nitrophenyl)-2-methylbut-3-en-2-one after tautomerization of the initial enol intermediate.

Other hydrofunctionalization reactions are also possible. For instance, tertiary propargylic alcohols can undergo silver-catalyzed hydroazidation, which would introduce an azide (B81097) group and result in a vinyl azide. rsc.org Similarly, gold-catalyzed hydroalkoxylation adds an alcohol across the triple bond to furnish vinyl ethers. mdpi.com

Cycloaddition Chemistry Involving the Alkyne

The alkyne moiety can act as a dienophile or dipolarophile in various cycloaddition reactions. Given the structure of this compound, one of the most pertinent cycloaddition reactions involves the nitroarene group itself.

Research has shown that nitrosoarenes, which can be generated from nitroarenes, undergo thermal cycloaddition reactions with alkynes to produce N-hydroxyindoles. nih.govresearchgate.net This reaction is particularly relevant for arylalkynes. The reaction of 4-nitronitrosobenzene (potentially formed in situ) with the alkyne portion of the molecule would likely proceed in a stepwise manner, initiated by bond formation between the nitroso nitrogen and the terminal carbon of the alkyne, eventually leading to a substituted N-hydroxyindole. nih.gov The reaction rate for such cycloadditions is accelerated when the nitrosoarene has electron-withdrawing groups, and when the arylalkyne has electron-donating groups. researchgate.net

While the prompt mentions [2+2] cycloadditions, other cycloadditions like the [3+2] "click" chemistry reaction with azides to form triazoles are also a general feature of alkyne chemistry. libretexts.org Halogenation of alkynes can also be viewed as proceeding through a [2+1] cycloaddition to form a bridged halonium ion intermediate. libretexts.org

Further Cross-Coupling Reactions at the Terminal Alkyne Position (Post-Deprotection)

The structure of this compound incorporates a tertiary propargylic alcohol. This functional group can serve as a protecting group for a terminal alkyne. The deprotection, typically achieved under basic conditions (e.g., using sodium hydride or potassium hydroxide) to generate acetone (B3395972) and the corresponding terminal alkyne, 1-ethynyl-4-nitrobenzene (B13769), opens up possibilities for various cross-coupling reactions. The resulting terminal alkyne is a versatile building block in organic synthesis.

One of the most prominent reactions for terminal alkynes is the Sonogashira cross-coupling. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base such as an amine. organic-chemistry.org Following the deprotection of this compound, the resulting 1-ethynyl-4-nitrobenzene can be coupled with a variety of partners. While standard Sonogashira conditions are effective, copper-free protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.gov

The general scheme for a post-deprotection Sonogashira coupling is as follows:

Deprotection: this compound → 1-Ethynyl-4-nitrobenzene + Acetone

Cross-Coupling: 1-Ethynyl-4-nitrobenzene + R-X → 4-Nitrophenyl-C≡C-R

Interactive Table: Examples of Potential Sonogashira Coupling Partners for 1-Ethynyl-4-nitrobenzene

Other cross-coupling reactions, such as the Suzuki-Miyaura coupling of alkynyltrifluoroborates derived from the terminal alkyne, also provide pathways to diverse molecular architectures. numberanalytics.com

Analysis of Steric and Electronic Effects on Alkyne Reactivity

The reactivity of the alkyne in this compound is significantly influenced by both steric and electronic factors originating from its substituents. nih.govrsc.org

Electronic Effects: The 4-nitrophenyl group exerts a strong electron-withdrawing effect on the alkyne moiety. rsc.orgnih.gov The nitro group (-NO₂) is a powerful deactivating group due to its strong resonance and inductive effects, which pull electron density away from the aromatic ring and, by extension, from the attached alkyne. acs.org This has several consequences for the alkyne's reactivity:

Decreased Nucleophilicity: The electron-deficient nature of the alkyne makes it less reactive towards electrophilic addition reactions compared to alkynes substituted with electron-donating groups. rsc.org

Increased Acidity of Terminal Proton (Post-Deprotection): Upon removal of the 2-hydroxyprop-2-yl protecting group, the resulting terminal alkyne (1-ethynyl-4-nitrobenzene) will have a more acidic C-H bond compared to an alkyne with an electron-donating group. This facilitates its deprotonation and the formation of acetylides, which are key intermediates in reactions like the Sonogashira coupling. nih.gov

Enhanced Reactivity towards Nucleophiles: The electron-withdrawing nature of the nitrophenyl group can make the alkyne more susceptible to nucleophilic attack. rsc.org

Steric Effects: The tertiary alcohol group, 2-methyl-2-hydroxypropyl, attached to one side of the alkyne introduces significant steric bulk. organic-chemistry.org This steric hindrance can impede the approach of reagents to the alkyne triple bond, potentially slowing down reaction rates. nih.gov For reactions occurring at the alkyne, the size of the incoming reagent relative to the steric shield provided by the substituent is a critical factor. organic-chemistry.org This steric effect is a key reason why this group can function as a protecting group, as it can prevent reactions at the adjacent alkyne until it is removed.

Reactivity and Transformations of the 4-Nitrophenyl Group

Reduction of the Nitro Group to an Amino Functionality

The reduction of the nitro group in this compound to an amino group is a synthetically important transformation. However, the presence of other reducible functional groups, namely the alkyne, requires chemoselective reduction methods. acs.org Several protocols have been developed that allow for the selective reduction of a nitro group in the presence of an alkyne. nih.govthieme-connect.compearson.commasterorganicchemistry.com

Catalytic hydrogenation is a common method, but the choice of catalyst and conditions is crucial to avoid the over-reduction of the alkyne to an alkene or even an alkane. For instance, while Pd/C is a powerful hydrogenation catalyst, it can sometimes lead to the reduction of both the nitro group and the alkyne. Alternative reagents and conditions can provide higher selectivity. acs.orgthieme-connect.com

Interactive Table: Reagents for Chemoselective Nitro Group Reduction

The successful reduction of the nitro group transforms the electronic properties of the aromatic ring. The resulting amino group is a strong electron-donating group, which significantly alters the reactivity of the phenyl ring in subsequent reactions. wikipedia.org

Electrophilic and Nucleophilic Aromatic Substitution Considerations for the Phenyl Ring

The reactivity of the 4-nitrophenyl group towards aromatic substitution is dictated by the powerful electronic effects of the nitro substituent.

Electrophilic Aromatic Substitution (EAS): The nitro group is a strong deactivating group for electrophilic aromatic substitution. masterorganicchemistry.com It withdraws electron density from the benzene (B151609) ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles. youtube.com Furthermore, the nitro group is a meta-director. acs.orgnih.gov Resonance structures of nitrobenzene (B124822) show that positive charges are localized at the ortho and para positions, making the meta position the least deactivated and therefore the most favorable site for electrophilic attack. nih.gov Consequently, subjecting this compound to typical EAS conditions (e.g., nitration, halogenation, Friedel-Crafts reactions) would require harsh conditions, and any substitution would be expected to occur at the positions meta to the nitro group (i.e., C3 and C5 of the phenyl ring).

Nucleophilic Aromatic Substitution (SNAr): In stark contrast to its effect on EAS, the nitro group is a strong activating group for nucleophilic aromatic substitution (SNAr). For an SNAr reaction to occur, a good leaving group (such as a halide) must be present on the aromatic ring. The nitro group strongly stabilizes the negative charge of the intermediate Meisenheimer complex formed during the reaction, particularly when it is positioned ortho or para to the leaving group.

In the context of this compound itself, there is no leaving group on the phenyl ring, so it is unreactive towards SNAr. However, if a derivative, such as 1-chloro-4-((3-hydroxy-3-methylbut-1-yn-1-yl))-2-nitrobenzene, were considered, the nitro group would strongly activate the para position (relative to the nitro group) for nucleophilic attack, facilitating the displacement of the chlorine atom. The reaction rate for ortho and para isomers is significantly faster than for the meta isomer because the negative charge in the intermediate can be delocalized onto the nitro group through resonance.

Structural Elucidation and Advanced Characterization of 2 Methyl 4 4 Nitrophenyl but 3 Yn 2 Ol

Spectroscopic Analysis

Spectroscopic analysis is fundamental to the structural elucidation of organic molecules. By interpreting the spectra obtained from various techniques, chemists can deduce the connectivity of atoms and the nature of the chemical bonds within a molecule.

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic compound. Through the analysis of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (e.g., COSY, HMQC, HMBC) spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum of 2-methyl-4-(4-nitrophenyl)but-3-yn-2-ol provides detailed information about the different types of protons and their neighboring environments. The aromatic region of the spectrum is characteristic of a 1,4-disubstituted benzene (B151609) ring, showing two distinct doublet signals. The protons ortho to the electron-withdrawing nitro group are deshielded and appear at a lower field compared to the protons meta to the nitro group. The six protons of the two equivalent methyl groups appear as a sharp singlet, as there are no adjacent protons to cause splitting. The hydroxyl proton also typically appears as a singlet, although its chemical shift can vary depending on solvent and concentration.

¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.10 | Doublet | 2H | Ar-H (ortho to NO₂) |

| ~7.50 | Doublet | 2H | Ar-H (meta to NO₂) |

| ~2.10 | Singlet | 1H | OH |

| ~1.60 | Singlet | 6H | C(C H₃)₂ |

Note: Data is compiled from typical values and may vary based on solvent and experimental conditions.

The proton-decoupled ¹³C NMR spectrum reveals all the unique carbon environments within the molecule. oregonstate.edu The spectrum for this compound shows distinct signals for the aromatic carbons, the acetylenic carbons, the quaternary carbon bearing the hydroxyl group, and the methyl carbons. The carbon atom attached to the nitro group (ipso-carbon) is significantly deshielded. The two acetylenic carbons have characteristic shifts in the 80-95 ppm range. The quaternary carbon of the propan-2-ol moiety appears around 65 ppm, while the equivalent methyl carbons resonate at a much higher field. docbrown.info

¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

|---|---|---|

| ~147.1 | Quaternary | C -NO₂ |

| ~132.4 | Methine (CH) | Ar-C H (meta to NO₂) |

| ~130.0 | Quaternary | C -C≡ |

| ~123.5 | Methine (CH) | Ar-C H (ortho to NO₂) |

| ~92.0 | Quaternary | Ar-C≡C |

| ~87.0 | Quaternary | C ≡C-C(CH₃)₂OH |

| ~65.5 | Quaternary | C (CH₃)₂OH |

| ~31.1 | Methyl (CH₃) | C(C H₃)₂ |

Note: Data is compiled from typical values and may vary based on solvent and experimental conditions. chegg.com

DEPT spectroscopy is a valuable technique used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. libretexts.org A typical analysis involves two experiments: DEPT-90 and DEPT-135.

DEPT-90: This spectrum exclusively shows signals for CH (methine) carbons. For this compound, the signals corresponding to the aromatic CH carbons would appear in this spectrum. libretexts.org

DEPT-135: In this spectrum, CH and CH₃ carbons appear as positive signals, while CH₂ carbons appear as negative signals. Quaternary carbons are not observed in DEPT spectra. libretexts.org For the target compound, the aromatic CH carbons and the two equivalent CH₃ carbons would yield positive peaks, and since there are no CH₂ groups, no negative peaks would be observed. chegg.compressbooks.pub

The combination of the standard broadband-decoupled ¹³C NMR and the DEPT spectra allows for the unambiguous assignment of the multiplicity of each carbon signal.

DEPT-135 Analysis for this compound

| Chemical Shift (δ) ppm | Phase | Multiplicity | Assignment |

|---|---|---|---|

| ~132.4 | Positive | CH | Ar-C H (meta to NO₂) |

| ~123.5 | Positive | CH | Ar-C H (ortho to NO₂) |

Two-dimensional (2D) NMR experiments provide correlation data that is crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu In the COSY spectrum of this compound, a cross-peak would be expected between the two aromatic doublets, confirming their ortho relationship. No other correlations would be seen due to the isolated nature of the methyl and hydroxyl proton singlets.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (¹J-coupling). github.io For the target molecule, the HMQC/HSQC spectrum would show correlations between:

The aromatic proton signal at ~8.10 ppm and the carbon signal at ~123.5 ppm.

The aromatic proton signal at ~7.50 ppm and the carbon signal at ~132.4 ppm.

The methyl proton singlet at ~1.60 ppm and the methyl carbon signal at ~31.1 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically ²J and ³J). sdsu.edu It is particularly useful for identifying quaternary carbons and linking different fragments of the molecule. Key HMBC correlations would include:

Correlations from the methyl protons (at ~1.60 ppm) to the quaternary carbinol carbon (at ~65.5 ppm) and the adjacent acetylenic carbon (at ~87.0 ppm).

Correlations from the aromatic protons to various aromatic carbons and, crucially, to the second acetylenic carbon (at ~92.0 ppm), confirming the connection of the phenyl ring to the butynol (B8639501) chain.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. spectrabase.com The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. A broad absorption in the high-frequency region is indicative of the O-H stretching vibration of the alcohol. The presence of the alkyne is confirmed by a weak absorption for the C≡C triple bond stretch. The aromatic nitro group gives rise to two strong, characteristic stretching bands.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| ~3400 | Broad | O-H Stretch | Tertiary Alcohol |

| ~3100-3000 | Medium | C-H Stretch | Aromatic |

| ~2980 | Medium | C-H Stretch | Aliphatic (CH₃) |

| ~2230 | Weak | C≡C Stretch | Alkyne |

| ~1595, ~1490 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1520 | Strong | Asymmetric N-O Stretch | Nitro Group (NO₂) |

| ~1345 | Strong | Symmetric N-O Stretch | Nitro Group (NO₂) |

| ~850 | Strong | C-H Bend (out-of-plane) | 1,4-disubstituted Aromatic |

Note: Data is compiled from typical values and may vary based on the sample preparation method (e.g., KBr pellet, Nujol mull, thin film).

Infrared (IR) Spectroscopy

Identification of Characteristic Vibrational Modes for Hydroxyl, Alkyne, and Nitro Groups

Vibrational spectroscopy is an essential tool for identifying the functional groups within a molecule. For this compound, the characteristic vibrational modes for its key functional groups—hydroxyl (–OH), internal alkyne (–C≡C–), and nitro (–NO₂) groups—are identified by their expected absorption frequencies in the infrared (IR) spectrum. While a specific experimental spectrum for this compound is available, detailed peak assignments are often clarified by comparison to established frequency ranges for these groups.

Hydroxyl (O–H) Stretch: The hydroxyl group gives rise to a characteristic stretching vibration. In a dilute solution, this typically appears as a sharp band in the 3500-3400 cm⁻¹ region.

Alkyne (C≡C) Stretch: The carbon-carbon triple bond of an internal alkyne results in a stretching vibration in the 2260–2100 cm⁻¹ range. The intensity of this peak can vary depending on the symmetry of the substitution around the alkyne.

Nitro (N–O) Stretches: The nitro group features two distinct stretching vibrations: an asymmetric stretch typically found between 1550–1475 cm⁻¹ and a symmetric stretch that appears in the 1360–1290 cm⁻¹ region. amanote.com

Table 1: Expected Vibrational Frequencies

| Functional Group | Vibration Type | Characteristic Frequency Range (cm⁻¹) |

|---|---|---|

| Hydroxyl | O–H Stretch | 3500–3400 |

| Alkyne | C≡C Stretch | 2260–2100 |

| Nitro | N–O Asymmetric Stretch | 1550–1475 |

| Nitro | N–O Symmetric Stretch | 1360–1290 |

Mass Spectrometry (MS)

Mass spectrometry provides critical information regarding a molecule's mass and structural framework through ionization and fragmentation analysis.

High-resolution mass spectrometry is employed to determine the precise molecular mass of a compound, which allows for the unambiguous confirmation of its elemental composition. The exact monoisotopic mass of this compound has been computationally determined to be 205.07389321 Da. nih.govnih.gov This value corresponds to the molecular formula C₁₁H₁₁NO₃. nih.gov

Table 2: HRMS Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁NO₃ |

| Monoisotopic Mass | 205.07389321 Da |

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that helps confirm the connectivity of atoms. For this compound (molecular weight 205.21 g/mol ), the fragmentation is influenced by the stability of the resulting ions. nih.gov

Key fragmentation pathways for tertiary alcohols often involve the cleavage of a carbon-carbon bond adjacent to the hydroxyl-bearing carbon (alpha-cleavage). docbrown.info One of the most common fissions would be the loss of a methyl radical (•CH₃), which is highly stable.

Loss of a Methyl Radical: The molecular ion [C₁₁H₁₁NO₃]⁺• at m/z 205 can lose a methyl radical (mass ≈ 15 Da) to form a stable tertiary carbocation at m/z 190.

Formation of the Acylium-type Ion: Cleavage of the bond between the quaternary carbon and the alkyne group can lead to the formation of a [C(CH₃)₂OH]⁺ ion at m/z 59.

Loss of Water: Alcohols can also undergo the elimination of a water molecule (H₂O, mass ≈ 18 Da), which would yield a fragment ion at m/z 187. docbrown.info

The analysis of these and other potential fragments in the mass spectrum, for which data is available from sources like SpectraBase, allows for the verification of the compound's structural assembly. spectrabase.com

Table 3: Predicted Mass Spectrometry Fragments

| Fragmentation Event | Lost Fragment | Resulting Ion (m/z) |

|---|---|---|

| Alpha-Cleavage | •CH₃ | 190 |

| Loss of Water | H₂O | 187 |

| C-C Bond Cleavage | •C₉H₆NO₂ | 59 |

Solid-State Structural Investigations by X-ray Diffraction Crystallography

The definitive three-dimensional arrangement of atoms and molecules in the solid state is determined by single-crystal X-ray diffraction.

Crystal Growth Conditions and Quality Assessment for Single Crystal Analysis

The preparation of high-quality single crystals is a prerequisite for successful X-ray diffraction analysis. For this compound, single crystals suitable for analysis were obtained, leading to a detailed structural study. researchgate.netnih.govsunway.edu.my The specific solvent and crystallization method (e.g., slow evaporation, vapor diffusion) used to grow the crystals are crucial for obtaining a well-ordered lattice but are not detailed in the available literature. The quality of the resulting crystal was sufficient for the collection of high-resolution diffraction data.

Determination of Crystal System, Space Group, and Unit Cell Parameters

The crystal structure of this compound was determined through single-crystal X-ray diffraction. nih.govsunway.edu.my The analysis revealed the precise parameters of the unit cell and the symmetry of the crystal lattice. The compound crystallizes in the trigonal system with the space group R -3 :H. nih.gov The detailed crystallographic data are summarized in the table below. nih.gov

Table 4: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Trigonal |

| Space Group | R -3 :H |

| Space Group Number | 148 |

| a (Å) | 26.3146 |

| b (Å) | 26.3146 |

| c (Å) | 8.1205 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 120 |

Data sourced from PubChem and the associated article by Caracelli, et al. (2019). nih.govnih.gov

Computational and Theoretical Studies on 2 Methyl 4 4 Nitrophenyl but 3 Yn 2 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) has been a key method for studying this compound, with calculations often performed at the B3LYP/6-31G(d,p) level of theory to provide a balance between computational cost and accuracy. researchgate.net

Theoretical geometry optimization of the molecule confirms the structure determined by experimental methods like X-ray crystallography. researchgate.net A key structural feature is the arrangement of the 4-nitrobenzene group relative to the rest of the molecule. Computational studies show that the nitro substituent is nearly co-planar with the benzene (B151609) ring to which it is attached, with a calculated dihedral angle of 9.4 (3) degrees. researchgate.netnih.govsunway.edu.my This planarity suggests a degree of electronic conjugation between the nitro group and the aromatic ring.

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. wikipedia.orgnumberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. numberanalytics.comlibretexts.org For 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol, the HOMO is expected to be localized on the more electron-rich portions of the molecule, such as the phenylacetylene (B144264) system, while the LUMO is anticipated to be centered on the electron-withdrawing nitrophenyl group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and reactivity. numberanalytics.com A smaller gap generally implies higher reactivity. While specific energy values for this compound are not detailed in the primary literature, the DFT calculations performed provide the foundational data for such an analysis. researchgate.netresearchgate.net

Computational vibrational frequency analysis is a standard procedure used to predict the infrared (IR) and Raman spectra of a molecule. researchgate.net These theoretical spectra are invaluable for assigning the vibrational modes observed in experimental spectra. By calculating the vibrational frequencies at the optimized geometry, researchers can corroborate their interpretation of experimental data. For instance, the characteristic stretching frequencies of the O-H, C≡C, and NO₂ groups can be calculated and compared with their experimental counterparts. The calculations for this compound were performed using DFT methods, which are known to provide reliable vibrational data after applying appropriate scaling factors. researchgate.netresearchgate.net

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of quantum chemistry. liverpool.ac.uk Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, it is possible to calculate the ¹H and ¹³C NMR spectra of a molecule. These predicted spectra can then be compared directly with experimental data to aid in signal assignment and structure verification. liverpool.ac.uk Experimental NMR data for this compound are available, showing distinct signals for the aromatic, methyl, and hydroxyl protons. spectrabase.comchegg.comchegg.com While the primary computational studies reviewed did not focus on reporting these specific predictions, the underlying DFT calculations provide the necessary framework for such an analysis. researchgate.net

Electrostatic Potential (ESP) surfaces are used to visualize the charge distribution of a molecule and predict how it will interact with other molecules. The surface maps regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

In the case of this compound, Hirshfeld surface analysis, a technique related to ESP mapping, was employed. researchgate.net This analysis revealed bright-red spots on the surface, clearly identifying the donor and acceptor atoms of the crucial O-H···O hydrogen bonds that define the crystal packing. researchgate.net Faint-red spots also indicated the presence of weaker C-H···O interactions involving the phenyl and nitro groups, providing a comprehensive picture of the molecule's electrostatic landscape. researchgate.net

Intermolecular Interaction Energy Calculations in the Solid State

In the solid state, the molecules of this compound are not isolated but engage in a complex network of intermolecular interactions that dictate the crystal packing. Computational chemistry allows for the quantification of the energies associated with these interactions. researchgate.net

The most significant feature of the molecular packing is the formation of hexameric clusters, where six molecules are joined together by hydroxyl-O-H···O(hydroxy) hydrogen bonds. nih.govsunway.edu.my These clusters, shaped like flattened chairs, are then interconnected into a three-dimensional structure by weaker benzene-C-H···O(nitro) interactions. researchgate.netnih.gov

Energy calculations for these interactions, performed using the wave function calculated at the B3LYP/6-31G(d,p) level, provide a quantitative understanding of the forces at play. researchgate.net The analysis shows that the strong O-H···O hydrogen bonds have a significant energy where the electrostatic contribution is dominant. researchgate.netnih.gov Conversely, for the weaker intermolecular contacts, such as C-H···O and π-π stacking interactions, dispersion forces are more important. researchgate.netnih.govsunway.edu.my

The table below summarizes the nature and energy components of the key intermolecular interactions identified in the crystal structure.

| Interaction Type | Primary Force Component | Role in Crystal Packing |

|---|---|---|

| Hydroxy-O-H···O(hydroxy) | Electrostatic | Formation of primary hexameric clusters researchgate.netnih.gov |

| Benzene-C-H···O(nitro) | Dispersion | Linking hexameric clusters into a 3D architecture researchgate.netnih.gov |

| C-H···π | Dispersion | Contributing to overall crystal stability researchgate.net |

Quantitative Assessment of Hydrogen Bonding Energies

The crystal structure of this compound is significantly influenced by hydrogen bonding. researchgate.netiucr.orgnih.gov The most prominent of these are the hydroxy-O—H⋯O(hydroxy) hydrogen bonds, which lead to the formation of hexameric clusters. researchgate.netiucr.orgnih.gov Computational chemistry has been employed to quantify the energy associated with these crucial interactions.

| Interaction Type | Description | Energy Contribution |

|---|---|---|

| O—H⋯O(hydroxy) | Forms hexameric clusters sustained by 12-membered {⋯OH}6 synthons. researchgate.netiucr.org | Significant, primarily electrostatic in nature. researchgate.netiucr.orgnih.gov |

| C—H⋯O(nitro) | Connects the hexameric clusters into a three-dimensional architecture. researchgate.netiucr.org | Weaker than the O—H⋯O(hydroxy) bonds. researchgate.netiucr.orgnih.gov |

Deconvolution of Electrostatic, Dispersion, Polarization, and Exchange-Repulsion Contributions to Crystal Packing

A deeper understanding of the crystal packing of this compound has been achieved by deconvoluting the total interaction energies into their fundamental components. This analysis highlights the distinct roles of various forces in stabilizing the crystal lattice. The primary intermolecular interactions are the strong O—H⋯O hydrogen bonds and weaker C—H⋯O contacts. iucr.orgnih.gov

| Interaction Type | Electrostatic Contribution | Dispersion Contribution | Polarization Contribution | Exchange-Repulsion Contribution |

|---|---|---|---|---|

| O—H⋯O(hydroxy) | Primarily electrostatic | Present, but less dominant than electrostatic | Not explicitly detailed in reviewed literature | Not explicitly detailed in reviewed literature |

| C—H⋯O(nitro) | Present, but less dominant than dispersion | More important contributor | Not explicitly detailed in reviewed literature | Not explicitly detailed in reviewed literature |

Theoretical Elucidation of Reaction Mechanisms Involving the Compound

A review of the scientific literature did not yield any specific theoretical studies focused on the elucidation of reaction mechanisms involving this compound. While the compound is noted as a protected acetylene (B1199291), which are important synthetic intermediates, detailed computational investigations into its specific reaction pathways were not found. core.ac.uk

Molecular Dynamics Simulations to Investigate Solution-Phase Behavior or Solid-State Dynamics

There is currently no available research in the scientific literature that employs molecular dynamics simulations to investigate the solution-phase behavior or solid-state dynamics of this compound.

Synthetic Utility and Research Applications of 2 Methyl 4 4 Nitrophenyl but 3 Yn 2 Ol

Building Block in the Synthesis of Complex Organic Architectures

The unique combination of functional groups in 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol makes it an important starting material for the synthesis of more elaborate molecular structures. It serves as a stable, easily handled source of the 4-nitrophenylacetylene unit, which can be incorporated into a variety of organic frameworks.

Precursor to Functionalized Arylacetylenes and Related Conjugated Systems

One of the primary applications of this compound is as a protected form of 4-nitrophenylacetylene. The 2-hydroxyprop-2-yl group is a common protecting group for terminal alkynes. google.com This protection strategy is crucial because terminal alkynes themselves can be highly reactive under certain conditions. The synthesis of this compound is typically achieved through a Sonogashira coupling reaction between a nitrobromobenzene and 2-methyl-3-butyn-2-ol (B105114). orgsyn.orgrsc.org

The deprotection of this compound to yield the terminal alkyne, 4-nitrophenylacetylene, is generally accomplished by a base-catalyzed retro-Favorskii elimination of acetone (B3395972). google.com This process is often carried out by heating the compound with a base, such as sodium hydroxide (B78521), in an aromatic solvent like toluene (B28343). rsc.org

| Reaction | Starting Material | Reagents | Product | Reference |

| Protection (Synthesis) | 1-Bromo-4-nitrobenzene (B128438), 2-Methyl-3-butyn-2-ol | Pd complex, CuI, Amine solvent | This compound | orgsyn.orgrsc.org |

| Deprotection | This compound | NaOH, Toluene, Heat | 4-Nitrophenylacetylene, Acetone | google.comrsc.org |

The resulting 4-nitrophenylacetylene is a valuable building block for creating larger π-conjugated systems. These systems are of significant interest in materials science due to their electronic and optical properties. google.com The terminal alkyne can undergo further Sonogashira coupling reactions with various aryl or vinyl halides to produce unsymmetrical diarylacetylenes and other conjugated molecules. nih.govorganic-chemistry.org This iterative approach allows for the precise construction of complex molecular wires and other functional materials.

Role in the Construction of Novel Heterocyclic Compounds

The reactive nature of the alkyne and the presence of the nitro group make this compound and its derivatives valuable precursors for the synthesis of heterocyclic compounds. While many reactions start after deprotection to the terminal alkyne, the propargyl alcohol moiety itself can participate in cyclization reactions.

A notable application is in the synthesis of quinolines, which are important structural motifs in many pharmaceuticals and natural products. nih.gov Research has shown that o-nitrophenyl propargyl alcohols can undergo reductive cyclization to form quinolines. In this process, the nitro group is reduced to an amino group, which then participates in a cyclization with the alkyne functionality, often involving a Meyer-Schuster rearrangement. nih.gov For this compound, a similar strategy involving reduction of the nitro group could lead to the formation of amino-substituted intermediates that are primed for intramolecular cyclization, potentially yielding substituted quinolines or other nitrogen-containing heterocycles. nih.gov

The general principle involves the reduction of the nitro group, which then acts as a nucleophile, attacking the alkyne. This strategy provides a streamlined route to complex heterocyclic systems. nih.gov

| Heterocycle Class | Key Reaction | Proposed Intermediate from this compound | Potential Product Class | Reference |

| Quinolines | Reductive Cyclization | 2-Methyl-4-(4-aminophenyl)but-3-yn-2-ol | Substituted Quinolines | nih.gov |

| Pyrroles | Cascade Reaction | Ynenoate intermediate after coupling | Substituted Pyrroles | organic-chemistry.org |

| 1,2,3-Triazoles | [3+2] Cycloaddition | 4-Nitrophenylacetylene (after deprotection) | 1-(4-Nitrophenyl)-1,2,3-triazoles | researchgate.net |

Scaffold for Advanced Materials Research

The rigid, linear structure of the arylacetylene unit makes this compound an excellent scaffold for the construction of advanced materials with tailored properties.

Design and Synthesis of π-Conjugated Oligomers and Polymers Incorporating Acetylenic Units

Derivatives of this compound are key components in the synthesis of oligo(phenylene-ethynylene)s (OPEs) and related π-conjugated polymers. nih.govresearchgate.net These materials are synthesized through repeated Sonogashira coupling reactions, linking aryl units with acetylene (B1199291) bridges to create extended, rigid-rod-like structures.

The synthesis typically involves an iterative process where the deprotected terminal alkyne (4-nitrophenylacetylene) is coupled with a dihalo-aromatic monomer. The presence of the nitro group on the phenyl ring can significantly influence the properties of the resulting polymer.

Exploration of Optical, Electronic, and Self-Assembly Properties of Derivatives

The incorporation of the 4-nitrophenyl group into OPEs and other conjugated systems has a profound impact on their properties. The nitro group is strongly electron-withdrawing, which alters the electronic structure of the molecule.

Optical Properties: The nitro group can shift the absorption and emission spectra of the conjugated system. OPEs are known for their fluorescence, and the introduction of functional groups can tune their photophysical properties for applications in chemical sensing. nih.gov

Electronic Properties: OPEs containing nitro groups have been a major focus in the field of molecular electronics. They have been reported to exhibit interesting electrical behaviors, including conductance switching with memory and negative differential resistance (NDR). nih.gov This makes them potential candidates for use in molecular-scale electronic devices.

Self-Assembly: The presence of polar groups like the nitro substituent can influence how the molecules arrange themselves on a surface. Studies have shown that nitro-functionalized OPEs can be inserted into self-assembled monolayers and exhibit controlled movement on surfaces, which is relevant for the bottom-up fabrication of nano-devices. researchgate.net

Advanced Chemical Intermediate in Multi-step Synthesis Schemes for Methodological Development

Beyond its direct use as a building block, this compound serves as a key intermediate in the development of new synthetic methodologies. Its synthesis via Sonogashira coupling of an aryl bromide is a significant advancement, as aryl bromides are more readily available and less expensive than the corresponding iodides.

The development of efficient, copper-free Sonogashira coupling reactions for the synthesis of aryl-2-methyl-3-butyn-2-ols, including the nitro-substituted variant, demonstrates its role in advancing synthetic methods. These developments are crucial for making the synthesis of complex molecules and materials more practical and cost-effective. Furthermore, its use in the synthesis of acetylene-terminated polyimides, which are high-temperature stable polymers, highlights its importance as an intermediate in materials chemistry. orgsyn.org The compound's stability and reactivity make it a valuable tool for exploring new reaction pathways and for the total synthesis of complex target molecules. nih.gov

Potential as a Synthetic Intermediate for the Preparation of Novel Structures in Medicinal Chemistry and Agrochemical Research

This compound is a versatile synthetic building block with significant potential in the fields of medicinal chemistry and agrochemical research. Its utility primarily stems from its role as a protected form of 4-ethynylnitrobenzene, a key pharmacophore and reactive intermediate. The presence of both a reactive alkyne and a modifiable nitro group within the same molecule offers a dual-pronged approach for the synthesis of diverse and complex molecular architectures.

The primary synthetic application of this compound involves its use in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. In this reaction, the terminal alkyne of 2-methyl-3-butyn-2-ol, a related compound, couples with an aryl or vinyl halide. Subsequently, the 2-hydroxyprop-2-yl protecting group can be removed under basic conditions to yield the terminal alkyne. This strategy allows for the introduction of the (4-nitrophenyl)ethynyl moiety into a wide array of organic scaffolds.

The resulting 4-nitrophenylalkyne structure serves as a versatile precursor for the construction of novel bioactive compounds through two main pathways: modification of the nitro group and cyclization reactions involving the alkyne.

Modification of the Nitro Group:

The nitro group is a powerful electron-withdrawing group that can be readily transformed into other functional groups, most commonly an amine. The reduction of the nitro group to an aniline (B41778) derivative opens up a vast landscape of chemical possibilities for further functionalization. This amino group can serve as a handle for the introduction of various substituents through acylation, alkylation, arylation, and sulfonylation reactions, leading to the generation of large libraries of compounds for biological screening.

For instance, research has shown that nitro-substituted 1,3-diaryltriazenes exhibit potent antitumor activity. nih.gov The synthesis of such compounds could be envisaged starting from this compound. Following a Sonogashira coupling and deprotection to yield a 4-nitrophenylalkyne derivative, the nitro group could be reduced to an amine. This amine could then be diazotized and coupled with another aromatic amine to form the triazene (B1217601) linkage. The exploration of various substituents on the second aromatic ring could lead to the discovery of novel and potent anticancer agents.

| Starting Material | Key Transformation | Intermediate | Final Product Class | Potential Application |

| This compound | Sonogashira Coupling | Aryl-(4-nitrophenylethynyl) derivative | Diarylacetylenes | Medicinal Chemistry |

| Aryl-(4-nitrophenylethynyl) derivative | Nitro Group Reduction | Aryl-(4-aminophenylethynyl) derivative | Anilines | Synthetic Intermediate |

| Aryl-(4-aminophenylethynyl) derivative | Diazotization and Coupling | Aryl-(4-triazenylphenylethynyl) derivative | Diaryltriazenes | Anticancer Agents |

Cyclization Reactions of the Alkyne:

The alkyne functionality in the deprotected form of this compound is a highly versatile functional group for the construction of heterocyclic rings, which are prevalent scaffolds in both pharmaceuticals and agrochemicals. The (4-nitrophenyl)ethynyl moiety can participate in a variety of cycloaddition reactions, including [3+2] and [4+2] cycloadditions, to generate five- and six-membered heterocyclic systems.

For example, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," can be employed to synthesize 1,2,3-triazoles. mdpi.commdpi.com The reaction of a (4-nitrophenyl)alkyne with an organic azide (B81097) would yield a 1,4-disubstituted-1,2,3-triazole containing the 4-nitrophenyl group. Triazoles are known to exhibit a wide range of biological activities, and this synthetic route provides a straightforward method for accessing novel triazole derivatives for biological evaluation.

Furthermore, the (4-nitrophenyl)ethynyl group can be utilized in intramolecular cyclization reactions to construct fused heterocyclic systems. For instance, a Sonogashira coupling of this compound with an ortho-functionalized aryl halide (e.g., an o-iodoaniline or o-iodophenol), followed by deprotection and an intramolecular cyclization, could lead to the formation of indole (B1671886) or benzofuran (B130515) derivatives, respectively. researchgate.net These heterocyclic cores are present in numerous biologically active molecules.

| Starting Material | Reaction Partner | Key Reaction | Resulting Heterocycle | Potential Application |

| 4-Nitrophenylacetylene | Organic Azide | [3+2] Cycloaddition (CuAAC) | 1,2,3-Triazole | Medicinal/Agrochemical Screening |

| 4-Nitrophenylacetylene | Nitrile Oxide | [3+2] Cycloaddition | Isoxazole | Medicinal/Agrochemical Screening |

| 4-Nitrophenylacetylene | Diene | [4+2] Cycloaddition (Diels-Alder) | Substituted Benzene (B151609) | Synthetic Intermediate |

| o-Aminoaryl-(4-nitrophenylethynyl) derivative | - | Intramolecular Cyclization | Indole | Medicinal Chemistry |

| o-Hydroxyaryl-(4-nitrophenylethynyl) derivative | - | Intramolecular Cyclization | Benzofuran | Medicinal Chemistry |

The combination of the modifiable nitro group and the versatile alkyne functionality makes this compound a highly valuable starting material for the synthesis of novel and structurally diverse compounds with potential applications in medicinal chemistry and agrochemical research. The strategic manipulation of these two functional groups allows for the exploration of a vast chemical space in the quest for new and effective therapeutic agents and crop protection solutions.

Q & A

Q. What are the optimized synthetic routes for 2-methyl-4-(4-nitrophenyl)but-3-yn-2-ol, and how do reaction conditions influence yield?

The compound is synthesized via alkyne-acetone condensation using base-catalyzed (Favorskii reaction) or Lewis acid-catalyzed methods. Key parameters include solvent choice (ethanol/methanol), temperature (room or elevated), and catalyst type. Systematic optimization via Design of Experiments (DOE) can identify ideal conditions. For example, base catalysis may favor higher yields but require rigorous moisture exclusion, while Lewis acids (e.g., ZnCl₂) may reduce side reactions .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR/IR : Confirm functional groups (e.g., alkyne C≡C stretch at ~2100–2260 cm⁻¹ in IR; nitrophenyl proton shifts in ¹H NMR).

- X-ray crystallography : Resolve molecular geometry and packing. The compound crystallizes in a trigonal system (space group R3:H) with unit cell parameters a = 26.3146 Å, c = 8.1205 Å .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) using software like CrystalExplorer .

Q. How does the nitro group influence the compound’s reactivity in oxidation or reduction reactions?

The electron-withdrawing nitro group stabilizes negative charges during nucleophilic attacks. For example, reduction of the alkyne to alkene (via Lindlar catalyst) is slower compared to non-nitrated analogs due to decreased electron density. Controlled experiments with nitro-group-free analogs can isolate its electronic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational data (e.g., bond lengths, vibrational frequencies)?

Discrepancies often arise from approximations in computational models (e.g., DFT functional selection). Cross-validation strategies include:

- Using high-resolution crystallographic data (e.g., Mo Kα radiation at λ = 0.71073 Å) as a benchmark .